![molecular formula C16H15N3O5 B14446741 4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate CAS No. 78169-55-8](/img/structure/B14446741.png)
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a nitrophenyl group and an azoxy linkage, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate typically involves the esterification of 4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenol with butanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The azoxy linkage can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted esters and phenols.
Aplicaciones Científicas De Investigación
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the azoxy linkage can undergo reduction to form reactive intermediates. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl butanoate: Lacks the azoxy linkage but shares the nitrophenyl and ester groups.
4-Aminophenyl butanoate: Contains an amino group instead of a nitro group.
Azoxybenzene derivatives: Compounds with similar azoxy linkages but different substituents.
Uniqueness
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate is unique due to the combination of its nitrophenyl group and azoxy linkage. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
78169-55-8 |
|---|---|
Fórmula molecular |
C16H15N3O5 |
Peso molecular |
329.31 g/mol |
Nombre IUPAC |
(4-butanoyloxyphenyl)imino-(4-nitrophenyl)-oxidoazanium |
InChI |
InChI=1S/C16H15N3O5/c1-2-3-16(20)24-15-10-4-12(5-11-15)17-18(21)13-6-8-14(9-7-13)19(22)23/h4-11H,2-3H2,1H3 |
Clave InChI |
LLKMBUMAESJVOD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)[N+](=O)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


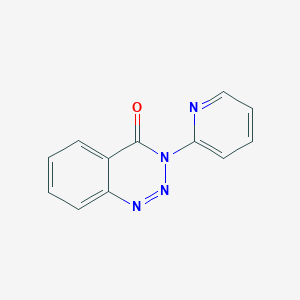
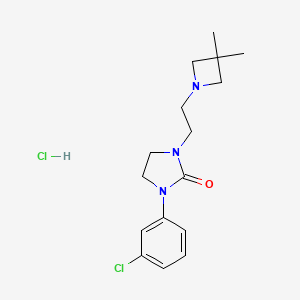
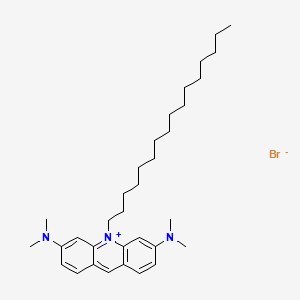

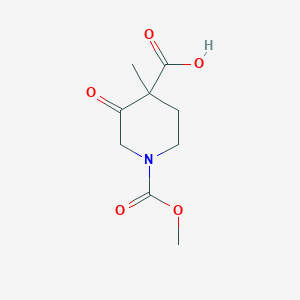

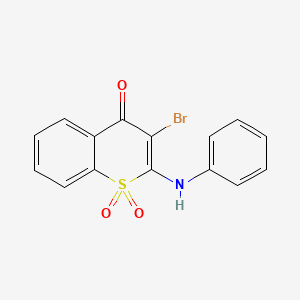
![methyl 2-[(1S,2R,3S,4S,8S,9S,10R,13R,15S)-2-acetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14446698.png)
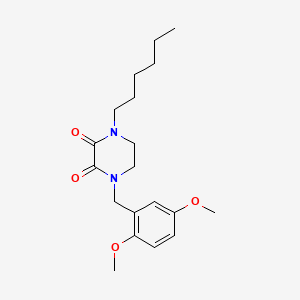
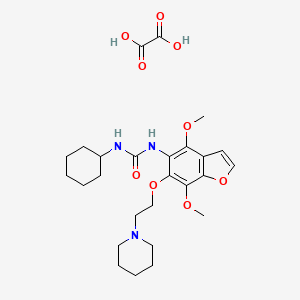
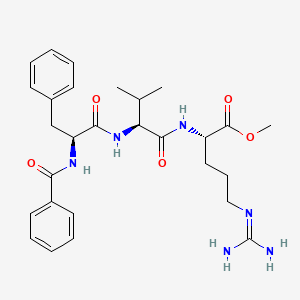
![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)


